molecular formula C15H18N2O2 B15249833 1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester

1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester

Cat. No.: B15249833
M. Wt: 258.32 g/mol
InChI Key: DEUBSHHSAWXSLJ-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a phenyl group, and an isopropyl group attached to the imidazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl and isopropyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Imidazolecarboxylic acid: Contains an imidazole ring with a carboxylic acid group.

    Ethyl imidazole-4-carboxylate: Similar structure but lacks the phenyl and isopropyl groups.

    1H-Imidazole-4-carboxylic acid, 2-methyl-1-(1-methylethyl)-, ethyl ester: Similar but with a methyl group instead of a phenyl group.

Uniqueness

1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester is unique due to the combination of its phenyl, isopropyl, and ethyl ester groups, which confer specific chemical properties and biological activities not found in other similar compounds.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 1-phenyl-2-propan-2-ylimidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-19-15(18)13-10-17(14(16-13)11(2)3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

DEUBSHHSAWXSLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(C)C)C2=CC=CC=C2

Origin of Product

United States

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